molecular formula C12H15BrF3N3O B10965030 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)propan-1-one

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B10965030
M. Wt: 354.17 g/mol
InChI Key: IIRLARGUQFYJGM-UHFFFAOYSA-N
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Description

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, as well as a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE typically involves multi-step organic reactions. One common approach is the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the bromine, methyl, and trifluoromethyl groups under controlled conditions. The pyrrolidine ring is then attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: The compound’s properties make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Shares the pyrazole ring with similar substituents but lacks the pyrrolidine ring.

    2-BROMO-5-FLUOROBENZOTRIFLUORIDE: Contains similar halogen and trifluoromethyl groups but differs in the core structure.

Uniqueness

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE is unique due to the combination of its pyrazole and pyrrolidine rings, along with the specific substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15BrF3N3O

Molecular Weight

354.17 g/mol

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C12H15BrF3N3O/c1-7-9(13)10(12(14,15)16)17-19(7)8(2)11(20)18-5-3-4-6-18/h8H,3-6H2,1-2H3

InChI Key

IIRLARGUQFYJGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)N2CCCC2)C(F)(F)F)Br

Origin of Product

United States

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